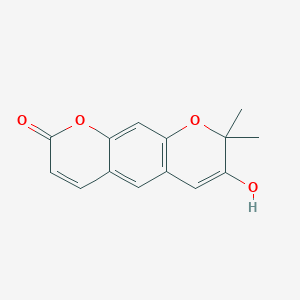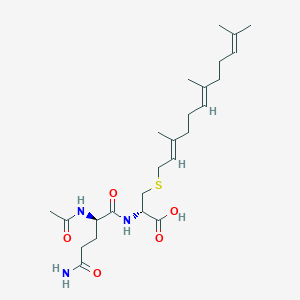![molecular formula C13H19N3O2S B11929847 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin alkyne, also known as PEG4 carboxamide-Propargyl Biotin, is a compound that combines the properties of biotin and an alkyne group. Biotin, a water-soluble B-vitamin, is essential for various metabolic processes, while the alkyne group allows for bio-orthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination makes biotin alkyne a valuable tool in biochemical research and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through a series of chemical reactions involving biotin and an alkyne-containing reagent. One common method involves the reaction of biotin with propargylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the desired biotin alkyne compound .
Industrial Production Methods
In industrial settings, the production of biotin alkyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is typically characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry to ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
Biotin alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of biotin alkyne and an azide-containing molecule .
Common Reagents and Conditions
The CuAAC reaction typically requires a copper(I) catalyst, such as copper sulfate (CuSO₄) or copper(I) bromide (CuBr), along with a reducing agent like sodium ascorbate. The reaction is usually carried out in an aqueous or mixed solvent system at room temperature .
Major Products
The major product of the CuAAC reaction involving biotin alkyne is a biotinylated triazole compound. This product retains the biotin moiety, allowing for subsequent detection or purification using streptavidin, avidin, or NeutrAvidin proteins .
Aplicaciones Científicas De Investigación
Biotin alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, such as proteins, nucleic acids, and lipids
Medicine: Utilized in drug delivery systems and the development of diagnostic assays
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Mecanismo De Acción
Biotin alkyne exerts its effects through the CuAAC reaction, where the alkyne group reacts with an azide group to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing molecules. The biotin moiety then facilitates the detection or purification of the labeled molecules through its strong binding affinity to streptavidin, avidin, or NeutrAvidin proteins .
Comparación Con Compuestos Similares
Biotin alkyne can be compared to other biotin derivatives and alkyne-containing compounds:
Biotin azide: Similar to biotin alkyne but contains an azide group instead of an alkyne group. Both compounds are used in click chemistry but react with different partners (alkynes vs. .
Biotin hydrazide: Contains a hydrazide group and is used for labeling aldehyde or ketone groups. .
Propargylamine: An alkyne-containing compound used in the synthesis of biotin alkyne. .
Biotin alkyne’s uniqueness lies in its ability to participate in CuAAC reactions while retaining the biotin moiety for subsequent detection or purification, making it a versatile tool in various scientific applications .
Propiedades
Fórmula molecular |
C13H19N3O2S |
|---|---|
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-prop-2-ynylpentanamide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18) |
Clave InChI |
JJXUHRONZVELPY-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


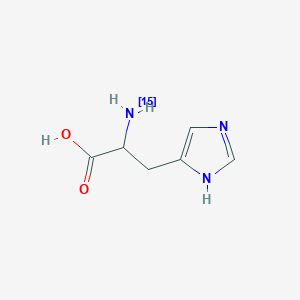
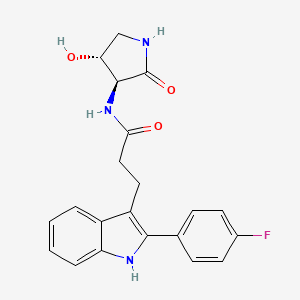
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
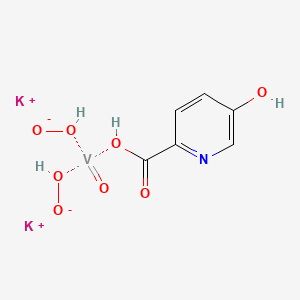
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)
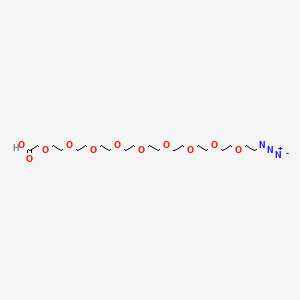


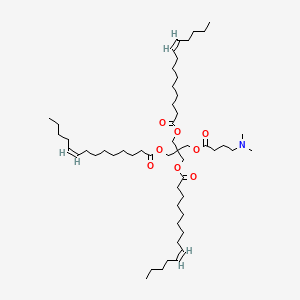
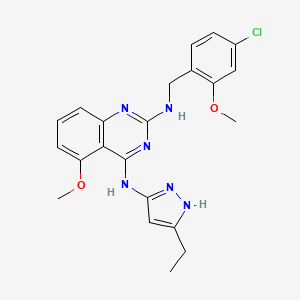
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
